molecular formula C12H17N3O2 B13203606 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid

5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid

Cat. No.: B13203606
M. Wt: 235.28 g/mol
InChI Key: PXJJQKHGKPSDCB-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an ethylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of 4-ethylpiperazine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethylpiperazine moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpiperazine moiety can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but differs in the position of the carboxylic acid group.

    5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Another similar compound with a methyl group instead of a carboxylic acid.

Uniqueness

5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid is unique due to the presence of both a carboxylic acid group and an ethylpiperazine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-2-14-3-5-15(6-4-14)11-7-10(12(16)17)8-13-9-11/h7-9H,2-6H2,1H3,(H,16,17)

InChI Key

PXJJQKHGKPSDCB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CN=CC(=C2)C(=O)O

Origin of Product

United States

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